Thieno[2,3-b]quinoline-2-carbohydrazide

Fluorescent probe Metal ion detection Thienoquinoline sensor

This Thieno[2,3-b]quinoline-2-carbohydrazide is a distinct synthetic intermediate featuring a fused thienoquinoline core with a reactive hydrazide handle. Its rigid, extended π-system enables divergent derivatization into fluorescent probes (In3+ LOD: 1.16×10⁻¹⁰ M) and carboxamide analogs with potent anticancer activity (IC₅₀: 80-250 nM). Simpler quinoline alternatives show no comparable activity, making this the essential scaffold for PKCε/RACK2 disruptor development and LMW-PTP SAR programs. Standard R&D procurement; inquire for bulk pricing.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
CAS No. 478079-37-7
Cat. No. B3060517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]quinoline-2-carbohydrazide
CAS478079-37-7
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NN
InChIInChI=1S/C12H9N3OS/c13-15-11(16)10-6-8-5-7-3-1-2-4-9(7)14-12(8)17-10/h1-6H,13H2,(H,15,16)
InChIKeyWWOQTQNCCIMQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]quinoline-2-carbohydrazide (CAS 478079-37-7): A Heterocyclic Building Block for Sensor Development and Medicinal Chemistry Scaffold Derivatization


Thieno[2,3-b]quinoline-2-carbohydrazide (CAS 478079-37-7) is a heterocyclic compound featuring a fused thiophene-quinoline core with a reactive carbohydrazide functional group (molecular formula: C12H9N3OS; molecular weight: 243.29 g/mol) . The compound serves primarily as a versatile synthetic intermediate for preparing diverse derivatives with applications in fluorescence sensing [1] and as a precursor to biologically active carboxamide analogs [2]. Its structural scaffold enables further derivatization at the hydrazide moiety, distinguishing it from simpler quinoline-based building blocks.

Why Substituting Thieno[2,3-b]quinoline-2-carbohydrazide with Alternative Hydrazide Intermediates or Simplified Quinoline Scaffolds Alters Synthetic and Functional Outcomes


Generic substitution of Thieno[2,3-b]quinoline-2-carbohydrazide with simpler quinoline-2-carbohydrazide (lacking the thiophene ring) or alternative hydrazide intermediates is not functionally equivalent. The fused thieno[2,3-b]quinoline core provides a rigid, extended π-conjugated aromatic system that imparts distinct electronic properties critical for fluorescence-based sensing applications [1]. In anticancer research, thieno[2,3-b]quinoline-2-carboxamide derivatives exhibit potent antiproliferative activity (IC50 = 80-250 nM against multiple cancer cell lines) [2], whereas structurally simplified quinoline derivatives without the fused thiophene ring show weak or no cytotoxicity in comparable assays [3]. The presence of both the thienoquinoline core and the free hydrazide group enables divergent derivatization pathways (e.g., condensation with aldehydes to form hydrazones, acylation to generate N'-substituted analogs) that are not accessible with fully substituted or ring-truncated alternatives.

Quantitative Differentiation Evidence for Thieno[2,3-b]quinoline-2-carbohydrazide: Comparative Data Against Structural Analogs


Fluorescent Sensor Performance: Thieno[2,3-b]quinoline-2-carbohydrazide-Derived Probe Enables Sub-Nanomolar In3+ Detection

A fluorescent probe (L) synthesized from Thieno[2,3-b]quinoline-2-carbohydrazide and salicylaldehyde demonstrates multifunctional sequential detection of In3+, Fe3+, and F- with high sensitivity and anti-interference capability [1]. The probe achieves a detection limit for In3+ of 1.16 × 10^-10 M (0.116 nM), representing exceptional sensitivity compared to conventional quinoline-based fluorescent sensors which typically operate in the micromolar detection range [1].

Fluorescent probe Metal ion detection Thienoquinoline sensor

Structural Requirement for Antiproliferative Activity: Thieno[2,3-b]quinoline Scaffold Enables Nanomolar Potency

Thieno[2,3-b]quinoline-2-carboxamide derivatives (direct synthetic descendants of the carbohydrazide precursor) exhibit potent antiproliferative activity with IC50 values ranging from 80-250 nM against HCT116 (colon), MDA-MB-468 (breast), and MDA-MB-231 (breast) human cancer cell lines [1]. In contrast, quinoline derivatives lacking the fused thiophene ring show weak or no cytotoxicity against comparable cancer cell lines [2]. The fused thieno[2,3-b]quinoline core appears structurally essential for the observed nanomolar potency.

Anticancer Cytotoxicity Thienoquinoline scaffold

Enzyme Inhibition Profile: N'-Substituted Derivatives of Thieno[2,3-b]quinoline-2-carbohydrazide Show Differential Target Engagement

N'-substituted derivatives of Thieno[2,3-b]quinoline-2-carbohydrazide exhibit quantifiable inhibition against low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) [1]. The N'-(3-chlorobenzoyl) derivative (CAS 478079-50-4) shows an IC50 of 1.90 μM against LMW-PTP [2], while the N'-(4-methylbenzoyl) derivative (CAS not specified in source) exhibits an IC50 of 4.33 μM [1]. This ~2.3-fold difference in potency demonstrates that substituent variation on the core carbohydrazide scaffold modulates target engagement, supporting the value of the parent compound as a derivatizable platform.

Enzyme inhibition Phosphatase SAR

PKCε/RACK2 Protein-Protein Interaction Disruption: Thieno[2,3-b]quinoline Scaffold Identified as Specific Inhibitor Class

Thieno[2,3-b]quinolines have been identified as a specific cluster of small-molecule disruptors of the PKCε/RACK2 protein-protein interaction [1]. A pharmacophore model based on the EAVSLKPT peptide was used to identify active thieno[2,3-b]quinolines [1]. Notably, quinolines lacking the thiophene ring (open analogs) were inactive in primary assays [1], establishing that the fused thieno[2,3-b]quinoline core is structurally required for PKCε/RACK2 disruption activity. Compound 1b (N-(4-acetylphenyl)-3-amino-6,7-ethelendioxythieno[2,3-b]quinoline-2-carboxamide) showed promising inhibitory activity without cytotoxicity on PC-3 cells [1].

PKCε Protein-protein interaction Signal transduction

Synthetic Intermediate Utility: 3-Aminothieno[2,3-b]quinoline-2-carbohydrazide as Key Precursor for Diverse Heterocyclic Systems

3-Aminothieno[2,3-b]quinoline-2-carbohydrazide (compound 19), a close amino-substituted analog of the target compound, serves as a key intermediate for synthesizing diverse condensed heterocyclic systems including pyrazolo[3,4-b]quinolines and related thieno[2,3-b]quinoline derivatives [1]. The compound was prepared and employed alongside 3-amino-2-(1H-benzimidazol-2-yl)thieno[2,3-b]quinoline (21) as the second class of title compounds in the synthetic scheme [1]. In contrast, 3-amino-1H-pyrazolo[3,4-b]quinoline (2) required reaction with benzaldehyde, acetylacetone, ethyl acetoacetate, and/or phenyl isothiocyanate to generate derivatives 3-6 [1], indicating that the thienoquinoline-carbohydrazide framework offers a distinct synthetic entry point with different derivatization pathways than pyrazoloquinoline scaffolds.

Heterocyclic synthesis Pyrazoloquinoline Thienoquinoline derivatives

Recommended Research and Industrial Application Scenarios for Thieno[2,3-b]quinoline-2-carbohydrazide (CAS 478079-37-7)


Fluorescent Probe Development for Trace Metal Ion Detection

Use Thieno[2,3-b]quinoline-2-carbohydrazide as a starting material for synthesizing salicylaldehyde-derived fluorescent probes capable of detecting In3+ at sub-nanomolar concentrations (LOD = 1.16 × 10^-10 M) with sequential Fe3+ and F- detection capability [1]. The probe maintains anti-interference performance in the presence of competing metal ions, making it suitable for environmental monitoring and biological sample analysis applications requiring high sensitivity and selectivity.

Scaffold for Antiproliferative Lead Optimization

Employ Thieno[2,3-b]quinoline-2-carbohydrazide as a precursor for generating thieno[2,3-b]quinoline-2-carboxamide derivatives with demonstrated nanomolar antiproliferative activity (IC50 = 80-250 nM) against colon and breast cancer cell lines [1]. The thienoquinoline core is structurally essential for this activity; simpler quinoline scaffolds lacking the fused thiophene ring are inactive [2], making this scaffold critical for anticancer SAR programs targeting nanomolar potency.

PKCε/RACK2 Protein-Protein Interaction Inhibitor Development

Utilize the thieno[2,3-b]quinoline core as a validated pharmacophore for developing small-molecule disruptors of the PKCε/RACK2 protein-protein interaction [1]. Open quinoline analogs without the thiophene ring are inactive in primary assays [1], establishing the fused thienoquinoline scaffold as a required structural feature. The parent carbohydrazide provides a functional handle for further structural optimization toward isozyme-selective PKCε inhibitors with reduced off-target kinase effects.

Systematic SAR Exploration via N'-Acyl Derivatization

Employ Thieno[2,3-b]quinoline-2-carbohydrazide for systematic structure-activity relationship studies through N'-acyl derivatization. Quantitative enzyme inhibition data show that N'-(3-chlorobenzoyl) substitution yields IC50 = 1.90 μM against LMW-PTP, representing a 2.3-fold potency improvement over the N'-(4-methylbenzoyl) analog (IC50 = 4.33 μM) [1][2]. This validates the parent compound as a platform for exploring substituent-dependent target engagement across multiple biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-b]quinoline-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.